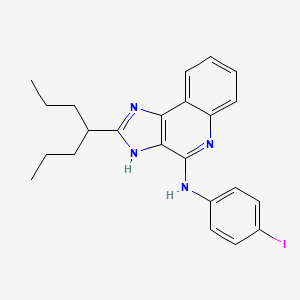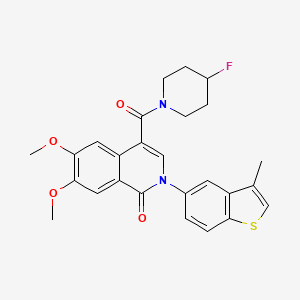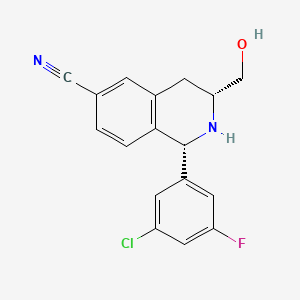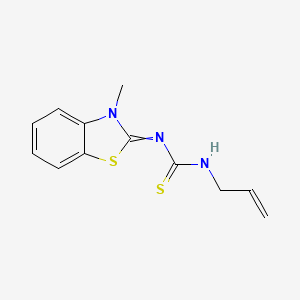
A3AR modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of MRS8054 involves several synthetic routes and reaction conditions. One common method includes the use of 2-heptan-4-yl-N-(4-iodophenyl)-3H-imidazo[4,5-c]quinolin-4-amine as a starting material . The synthesis typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MRS8054 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Scientific Research Applications
MRS8054 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the adenosine A3 receptor and its modulation.
Biology: It helps in understanding the biological pathways involving the adenosine A3 receptor.
Medicine: Potential therapeutic applications include the treatment of inflammatory diseases and cancer.
Industry: It may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
MRS8054 exerts its effects by modulating the adenosine A3 receptor. This receptor is involved in various physiological processes, including inflammation and immune response. MRS8054 binds to the receptor and enhances its activity, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
MRS8054 can be compared with other positive allosteric modulators of the adenosine A3 receptor, such as MRS7788 and other derivatives . These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. MRS8054 is unique due to its specific chemical structure and its ability to modulate the adenosine A3 receptor effectively .
Properties
Molecular Formula |
C23H25IN4 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
2-heptan-4-yl-N-(4-iodophenyl)-3H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C23H25IN4/c1-3-7-15(8-4-2)22-27-20-18-9-5-6-10-19(18)26-23(21(20)28-22)25-17-13-11-16(24)12-14-17/h5-6,9-15H,3-4,7-8H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
PMLCQIVFRJHHRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C1=NC2=C(N1)C(=NC3=CC=CC=C32)NC4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
![2,4-Bis(3-methoxy-4-thiophen-2-ylcarbonyloxy-phenyl)-1,3-bis[[4-(2-methylpropanoylamino)phenyl]carbonylamino]cyclobutane-1,3-dicarboxylic acid](/img/structure/B10856288.png)
![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile](/img/structure/B10856293.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)

![4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)


![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)

